molecular formula C11H14INO2S B500543 N-cyclopentyl-4-iodobenzenesulfonamide CAS No. 942358-26-1

N-cyclopentyl-4-iodobenzenesulfonamide

Cat. No.: B500543
CAS No.: 942358-26-1
M. Wt: 351.21g/mol
InChI Key: ODUJKQRPLCGNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-iodobenzenesulfonamide is a sulfonamide derivative featuring a para-iodinated benzene ring and a cyclopentyl group attached to the sulfonamide nitrogen. The iodine atom at the 4-position introduces steric and electronic effects, while the cyclopentyl substituent contributes to the compound’s lipophilicity and conformational rigidity. Sulfonamides are widely studied for their applications in medicinal chemistry (e.g., enzyme inhibition) and materials science due to their stability and tunable properties.

Properties

CAS No.

942358-26-1

Molecular Formula

C11H14INO2S

Molecular Weight

351.21g/mol

IUPAC Name

N-cyclopentyl-4-iodobenzenesulfonamide

InChI

InChI=1S/C11H14INO2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2

InChI Key

ODUJKQRPLCGNOY-UHFFFAOYSA-N

SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-cyclopentyl-4-iodobenzenesulfonamide and related sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₁H₁₄INO₂S 367.21 Cyclopentyl (N), I (4) Moderate lipophilicity; rigid conformation
N-dodecyl-4-iodobenzenesulfonamide C₁₈H₃₀INO₂S 451.41 Dodecyl (N), I (4) High lipophilicity; surfactant potential
N-[4-(dimethylamino)phenyl]-4-iodo... C₁₄H₁₅IN₂O₂S 402.25 Dimethylamino (N), I (4) Electron-rich; potential catalytic/dye uses
4-(2-Iodobenzenesulfonamido)benzoic acid C₁₃H₁₀INO₅S 403.19 I (2), COOH (4) Crystalline (monohydrate); hydrogen bonding
Key Observations:
  • Substituent Effects: The dodecyl chain in N-dodecyl-4-iodobenzenesulfonamide significantly increases molecular weight (451.41 g/mol) and lipophilicity, making it suitable for lipid-based applications. In contrast, the cyclopentyl group offers a balance between rigidity and moderate solubility. The 2-iodo substituent in 4-(2-iodobenzenesulfonamido)benzoic acid disrupts molecular symmetry, favoring crystalline packing (as evidenced by single-crystal X-ray R factor = 0.046 ).
  • Functional Group Impact: The carboxylic acid in 4-(2-iodobenzenesulfonamido)benzoic acid enables hydrogen bonding, contrasting with the non-polar cyclopentyl or dodecyl groups in other analogs.

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